![molecular formula C20H30S2 B14266750 3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) CAS No. 138118-22-6](/img/structure/B14266750.png)
3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[410]hept-3-ene) is a chemical compound characterized by its unique bicyclic structure and the presence of disulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-3-ene with a disulfide-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where one of the bicyclic units is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications where protein stability is crucial.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Disulfanediylbis(methylene)]dithiophene: Similar in structure but contains thiophene rings instead of bicyclic units.
3-Carene: A bicyclic compound with a similar core structure but lacks disulfide linkages.
Uniqueness
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[41
Properties
CAS No. |
138118-22-6 |
|---|---|
Molecular Formula |
C20H30S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
3-[[(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methyldisulfanyl]methyl]-7,7-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C20H30S2/c1-19(2)15-7-5-13(9-17(15)19)11-21-22-12-14-6-8-16-18(10-14)20(16,3)4/h5-6,15-18H,7-12H2,1-4H3 |
InChI Key |
CZPXUHZPBMOMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(=CC2)CSSCC3=CCC4C(C3)C4(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


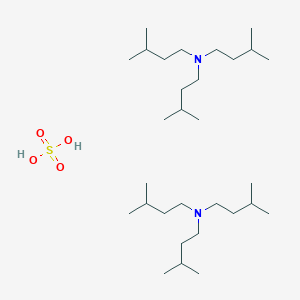
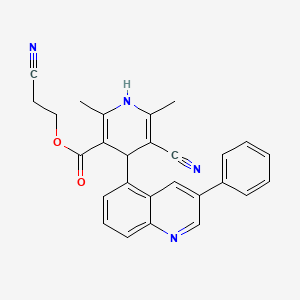
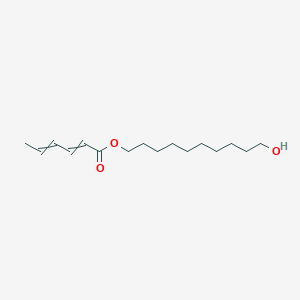
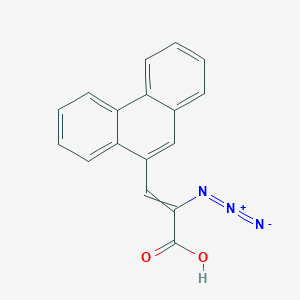
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
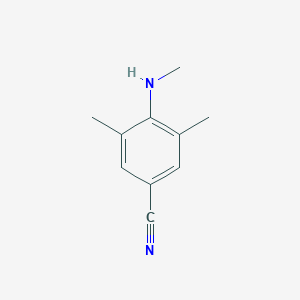
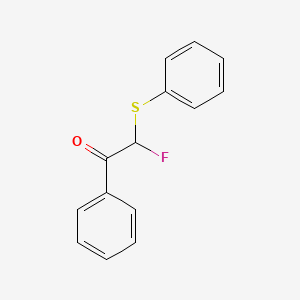

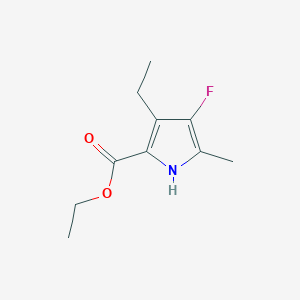
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
